molecular formula C22H21FN4O3S B2944843 N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251629-11-4

N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No. B2944843
CAS RN: 1251629-11-4
M. Wt: 440.49
InChI Key: KWQOCBMXZVLWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN4O3S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Radiopharmacy Applications

A study conducted by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the potential of similar compounds in the development of diagnostic tools for neuroinflammation and other neurological conditions. This compound, part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcases the use of fluorine-18 labeling for in vivo imaging, offering a gateway to non-invasive diagnostic techniques in neurological research Dollé et al., 2008.

Potential Pesticide Development

Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, identifying them as potential pesticides. This research opens the door to the synthesis of novel compounds with enhanced pest control capabilities, highlighting the utility of similar chemical structures in agricultural sciences Olszewska et al., 2011.

Anti-inflammatory Applications

Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity. This study exemplifies the potential of such compounds in medical research, particularly in developing new anti-inflammatory drugs Sunder & Maleraju, 2013.

Heterocycle Synthesis for Insecticidal Use

Fadda et al. (2017) explored the synthesis of new heterocycles incorporating a thiadiazole moiety, evaluating their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of similar compounds in synthesizing new chemicals with potential applications in pest control, contributing to safer and more effective insecticidal strategies Fadda et al., 2017.

Src Kinase Inhibitory and Anticancer Activities

Research by Fallah-Tafti et al. (2011) on thiazolyl N-benzyl-substituted acetamide derivatives revealed Src kinase inhibitory and anticancer activities. Their findings provide a foundation for the development of new cancer therapeutics, emphasizing the importance of similar compounds in oncological research Fallah-Tafti et al., 2011.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-15-8-9-18(11-16(15)2)25-21(28)13-26-14-27(19-6-3-5-17(23)12-19)22-20(31(26,29)30)7-4-10-24-22/h3-12H,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQOCBMXZVLWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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